molecular formula C21H22N2O2S2 B2883400 N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941982-25-8

N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2883400
CAS RN: 941982-25-8
M. Wt: 398.54
InChI Key: JCLNQLKKMRYPLM-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, also known as EMA401, is a novel drug candidate that has been developed for the treatment of chronic pain. It is a small molecule that acts as a highly selective antagonist of the angiotensin II type 2 (AT2) receptor.

Scientific Research Applications

Novel Co(II) and Cu(II) Coordination Complexes

Research has explored the synthesis and characterization of pyrazole-acetamide derivatives, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes have demonstrated significant antioxidant activity, suggesting potential applications in fields requiring antioxidant properties. The study reveals the impact of hydrogen bonding on self-assembly processes, contributing to the understanding of complex formation and its implications for future drug design and material science applications (Chkirate et al., 2019).

Antitumor Activity of Benzothiazole Derivatives

Another study focused on the synthesis of new benzothiazole derivatives bearing different heterocyclic rings, highlighting their potential antitumor activity. This research emphasizes the importance of structural diversity in developing compounds with considerable anticancer activity against various cancer cell lines, paving the way for future therapeutic agents (Yurttaş et al., 2015).

Antimicrobial Activities of Thiazoles and Their Fused Derivatives

The antimicrobial activities of newly synthesized thiazole derivatives and their fused counterparts have been investigated, showing effectiveness against bacterial and fungal isolates. This research contributes to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Wardkhan et al., 2008).

Anti-inflammatory Activity of Thiazolopyrimidin-3-yl Acetamides

Research into the synthesis of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown promising anti-inflammatory activity. This study adds valuable insights into the development of anti-inflammatory drugs, highlighting the therapeutic potential of thiazolidin-based compounds (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S2/c1-3-25-19-10-8-17(9-11-19)22-20(24)12-18-14-27-21(23-18)26-13-16-6-4-15(2)5-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLNQLKKMRYPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

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